

Application Notes: Use of N-Hydroxy Melagatran-d11 in Preclinical Toxicology Studies

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Compound of Interest		
Compound Name:	N-Hydroxy Melagatran-d11	
Cat. No.:	B13862667	Get Quote

Introduction

N-Hydroxy Melagatran is an intermediate in the preparation of Melagatran, a direct thrombin inhibitor that acts as a potent anticoagulant.[1][2][3] Preclinical toxicology studies are essential to characterize the safety profile of new drug candidates like Melagatran and its prodrugs, such as Ximelagatran.[4][5] A critical component of these studies is toxicokinetics (TK), which relates the measured systemic exposure of a drug to its observed toxicological effects.[6][7] Accurate quantification of the drug and its metabolites in biological matrices is therefore paramount.

N-Hydroxy Melagatran-d11 is the deuterium-labeled stable isotope of N-Hydroxy Melagatran. It is not used as a therapeutic agent but serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [8] Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in bioanalysis because they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[9][10] This co-elution and similar behavior allow the SIL-IS to effectively compensate for variability in sample preparation and matrix effects, which can suppress or enhance the instrument's response.[11] The use of N-Hydroxy Melagatran-d11 thus enables highly accurate and precise quantification of N-Hydroxy Melagatran exposure in preclinical toxicology species, ensuring a reliable correlation between drug concentration and any observed toxicity.[12]

Data Presentation



The following tables present illustrative data from a hypothetical single-dose preclinical toxicology study in Sprague-Dawley rats. **N-Hydroxy Melagatran-d11** would be used as an internal standard to generate the concentration data required to calculate these parameters.

Table 1: Toxicokinetic Parameters of N-Hydroxy Melagatran in Rat Plasma Following a Single Oral Dose

Dose Group (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUC (0-t) (ng·hr/mL)	T½ (hr)
1 (Low Dose)	234	1.0	1190	4.1
3 (Mid Dose)	710	1.0	3650	4.3
10 (High Dose)	2450	1.5	12800	4.5

Data are hypothetical and for illustrative purposes.

Table 2: Effect of Melagatran on Coagulation Parameters in Rats

Dose Group (mg/kg)	Time Point	Activated Partial Thromboplasti n Time (aPTT) (seconds)	Prothrombin Time (PT) (seconds)	Thrombin Time (TT) (seconds)
Vehicle Control	Baseline	20.1 ± 1.5	12.5 ± 0.8	15.2 ± 1.1
Vehicle Control	2 hr Post-dose	20.5 ± 1.8	12.7 ± 0.9	15.5 ± 1.3
1 (Low Dose)	2 hr Post-dose	35.2 ± 3.1	14.8 ± 1.2	28.9 ± 2.5
3 (Mid Dose)	2 hr Post-dose	68.9 ± 5.7	18.2 ± 1.5	55.4 ± 4.9
10 (High Dose)	2 hr Post-dose	>120	25.1 ± 2.2	>150

Data are hypothetical, based on typical effects of direct thrombin inhibitors, and presented as Mean \pm SD.[13]



Experimental Protocols

Protocol: Quantification of N-Hydroxy Melagatran in Rat Plasma using LC-MS/MS

This protocol describes a method for the quantitative determination of N-Hydroxy Melagatran in rat plasma using **N-Hydroxy Melagatran-d11** as a stable isotope-labeled internal standard.

- 1. Objective To accurately measure the concentration of N-Hydroxy Melagatran in rat plasma samples obtained from preclinical toxicology studies.
- 2. Materials and Reagents
- · N-Hydroxy Melagatran analytical standard
- N-Hydroxy Melagatran-d11 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Control rat plasma (K2-EDTA)
- 3. Instrumentation
- Liquid Chromatography system: Shimadzu, Waters, or equivalent
- Mass Spectrometer: Sciex, Thermo Fisher, or equivalent triple quadrupole mass spectrometer
- Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 μm)[14]
- 4. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
- Stock Solutions (1 mg/mL): Prepare primary stock solutions of N-Hydroxy Melagatran and N-Hydroxy Melagatran-d11 by dissolving in methanol.



- Working Solutions: Prepare intermediate working solutions of the analyte by serial dilution of the stock solution with 50:50 acetonitrile:water.
- Internal Standard (IS) Working Solution (50 ng/mL): Dilute the N-Hydroxy Melagatran-d11 stock solution in acetonitrile.
- Calibration Standards (CS): Spike control rat plasma with the appropriate working solutions to prepare a calibration curve, for example, ranging from 1 to 2000 ng/mL.
- Quality Controls (QCs): Prepare QCs in control rat plasma at low, medium, and high concentrations, independent of the calibration standards.
- 5. Sample Preparation (Protein Precipitation)
- Aliquot 50 μL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a 96-well plate or autosampler vial.
- Inject 5 μL into the LC-MS/MS system.
- 6. LC-MS/MS Conditions
- Liquid Chromatography:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.







Column Temperature: 40°C

Mass Spectrometry (Positive Electrospray Ionization - ESI+):

Ion Source Temperature: 550°C

IonSpray Voltage: 5500 V

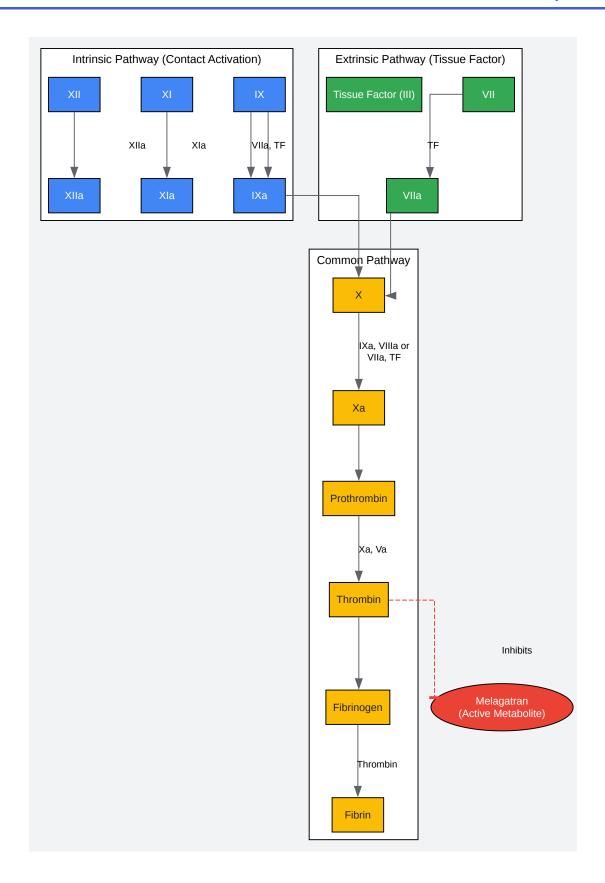
- MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Hydroxy
 Melagatran and N-Hydroxy Melagatran-d11. These must be optimized experimentally.
 - Hypothetical N-Hydroxy Melagatran (C22H31N5O5, MW 445.51): Q1: 446.2 m/z → Q3: [Product Ion m/z]
 - Hypothetical N-Hydroxy Melagatran-d11: Q1: 457.2 m/z → Q3: [Product Ion m/z]

7. Data Analysis

- Integrate the chromatographic peaks for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
- Determine the concentration of N-Hydroxy Melagatran in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

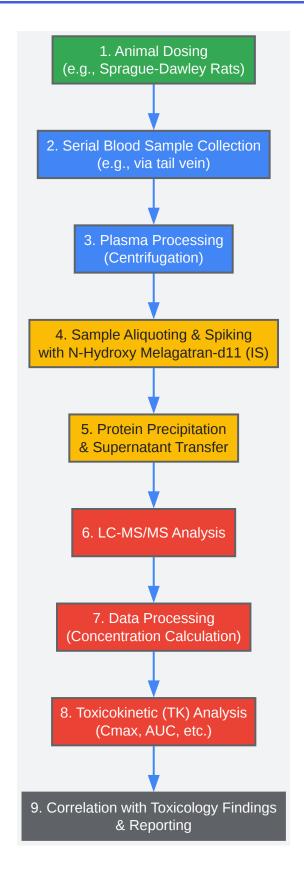




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Caption: The coagulation cascade showing inhibition of Thrombin by Melagatran.

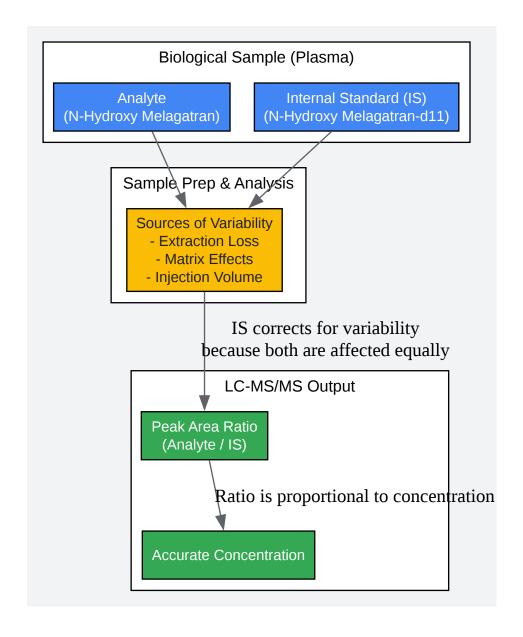




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Caption: Workflow for a preclinical toxicokinetic (TK) study.





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Caption: Role of a stable isotope-labeled internal standard in LC-MS/MS.

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Methodological & Application





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